cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]
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Overview
Description
Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] is a cyclic peptide composed of five amino acids: DL-2-naphthylalanine, glycine, DL-tyrosine, and two DL-arginine residues. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by coupling agents like HATU.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Post-synthesis, the peptides are purified using techniques like HPLC and characterized by mass spectrometry and NMR.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] involves its interaction with specific molecular targets. The arginine residues can bind to negatively charged molecules, while the naphthylalanine and tyrosine residues contribute to hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Cyclo[Ile-Leu]: Composed of isoleucine and leucine, known for its anticancer properties.
Cyclo[Arg-Gly-Asp-D-Phe-Lys]: A cyclic peptide with high affinity for integrins, used in cancer research.
Cyclo[Pro-Thr]: Known for its stability and use in studying peptide-protein interactions.
Uniqueness
Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] is unique due to its specific amino acid composition, which imparts distinct hydrophobic and electrostatic properties. This makes it particularly useful in applications requiring stable and bioactive peptides.
Properties
IUPAC Name |
2-[3-[5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXBICVKLVYNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N11O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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